molecular formula C17H14N4S B2948787 (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 1006335-71-2

(Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile

Cat. No.: B2948787
CAS No.: 1006335-71-2
M. Wt: 306.39
InChI Key: WLQDTRLDCJJIAQ-ZSOIEALJSA-N
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Description

(Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a synthetic organic compound that belongs to the class of acrylonitriles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Thiazole Ring: The thiazole ring is usually formed by the cyclization of a thioamide with an α-haloketone.

    Coupling Reaction: The final step involves the coupling of the pyrazole and thiazole rings with an acrylonitrile moiety. This can be achieved through a Knoevenagel condensation reaction, where the pyrazole-thiazole intermediate is reacted with malononitrile in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the acrylonitrile moiety, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions (e.g., Friedel-Crafts alkylation or acylation).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies may focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound could be explored as a lead compound for the development of new therapeutic agents. Its structure may be modified to enhance its pharmacological properties and reduce potential side effects.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find use in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of cellular signaling pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-methylthiazol-2-yl)acrylonitrile
  • (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-ethylthiazol-2-yl)acrylonitrile
  • (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)propionitrile

Uniqueness

The uniqueness of (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(Z)-3-(1,3-dimethylpyrazol-4-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4S/c1-12-15(10-21(2)20-12)8-14(9-18)17-19-16(11-22-17)13-6-4-3-5-7-13/h3-8,10-11H,1-2H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQDTRLDCJJIAQ-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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